N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a psoralen-derived acetamide compound characterized by a furochromen core substituted with four methyl groups (positions 2, 3, 5, and 9) and a 7-oxo moiety. The acetamide side chain is functionalized with a 2-furylmethyl group, distinguishing it from other analogs.
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C22H21NO5/c1-11-14(4)27-20-13(3)21-17(8-16(11)20)12(2)18(22(25)28-21)9-19(24)23-10-15-6-5-7-26-15/h5-8H,9-10H2,1-4H3,(H,23,24) |
InChI Key |
UOJZCVNJMLZZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CO4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include furan derivatives, chromen derivatives, and acetamide. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Chromen Ring: This may involve the condensation of phenolic compounds with aldehydes or ketones.
Coupling Reactions: The furan and chromen rings can be coupled using reagents such as Grignard reagents or organolithium compounds.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Substituent Variations in the Furochromen Core
The furochromen core is a common scaffold in psoralen derivatives. Key differences arise in methyl group substitutions and oxygen-containing functional groups:
- Target Compound : Contains 2,3,5,9-tetramethyl substituents and a 7-oxo group.
- N-cyclopropyl-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetamide (): Shares the same tetramethyl-7-oxo furochromen core but replaces the 2-furylmethyl with a cyclopropyl group on the acetamide side chain.
- Compound I-10 () : Features a 5,9-dimethyl-7-oxo-3-phenyl furochromen core. The phenyl group at position 3 enhances aromatic interactions in fungicidal targeting .
Acetamide Side Chain Modifications
The acetamide side chain is critical for bioactivity. Notable analogs include:
- N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide () : Incorporates a trifluoromethyl chromen and a furan-2-ylmethyl carbamoyl group. The trifluoromethyl group increases metabolic stability and lipophilicity, while the chromen-7-yloxy linkage may influence binding kinetics .
- N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (86, ): Substitutes the 2-furylmethyl with a cynomethyl group. This polar substitution could enhance hydrogen bonding in target interactions .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Inferred from structural analysis.
Biological Activity
N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound derived from furochromene, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula : C26H27NO5
Molar Mass : 433.5 g/mol
CAS Number : 864753-11-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity affecting neurotransmission and other physiological processes.
Biological Activity Overview
Research has demonstrated that derivatives of furochromene exhibit a range of biological activities including:
- Antimicrobial Properties : Some studies suggest that furochromene derivatives can inhibit the growth of various bacterial strains through mechanisms such as quorum sensing inhibition.
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.
Table 1: Biological Activities of Furochromene Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced inflammatory markers |
Case Studies
- Antimicrobial Effects : A study on furochromene derivatives indicated strong antimicrobial activity against Staphylococcus aureus, with significant reductions in biofilm formation observed when treated with the compound. The study highlighted the potential for using these compounds in therapeutic applications against resistant strains .
- Antioxidant Properties : Another research effort demonstrated that furochromene derivatives possess antioxidant properties that can mitigate oxidative stress in cellular models. This suggests potential applications in treating conditions characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
